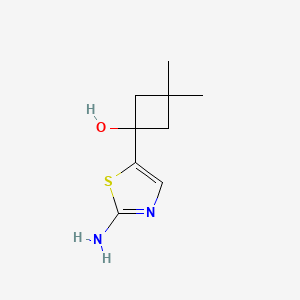

1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol

Description

Properties

Molecular Formula |

C9H14N2OS |

|---|---|

Molecular Weight |

198.29 g/mol |

IUPAC Name |

1-(2-amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol |

InChI |

InChI=1S/C9H14N2OS/c1-8(2)4-9(12,5-8)6-3-11-7(10)13-6/h3,12H,4-5H2,1-2H3,(H2,10,11) |

InChI Key |

OOCJWKIDAJIHJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)(C2=CN=C(S2)N)O)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Thiazole Ring

- The thiazole ring is commonly synthesized via cyclization reactions involving α-haloketones or α-haloesters with thiourea or thioamides, which introduce the sulfur and nitrogen atoms forming the heterocycle.

- Catalytic conditions often involve acid catalysts such as sulfuric acid or phosphoric acid to facilitate cyclization and dehydration steps, enhancing yield and selectivity.

Introduction of the Amino Group

- The amino group at the 2-position of the thiazole is typically introduced by using amino-substituted precursors or by selective amination reactions post-thiazole formation.

- Protection/deprotection strategies may be employed to ensure selective functionalization without affecting other reactive sites.

Functionalization of the Cyclobutane Ring

- The 3,3-dimethyl substitution on the cyclobutane ring is introduced via alkylation reactions using appropriate methylating agents.

- Hydroxylation at the 1-position is achieved through oxidation or nucleophilic substitution reactions, often under controlled temperature and pH to maintain stereochemical integrity.

Specific Preparation Methodology Reported

According to EvitaChem and patent literature, the preparation of 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol generally follows these key steps:

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Cyclization | α-Haloketone + thiourea, acid catalyst (H2SO4 or H3PO4), heat | Formation of 2-amino-1,3-thiazole ring |

| 2 | Alkylation | Methyl iodide or methyl bromide, base (e.g., K2CO3) | Introduction of 3,3-dimethyl groups on cyclobutane |

| 3 | Hydroxylation/Nucleophilic substitution | Controlled oxidation or substitution, temperature control | Installation of hydroxyl group at cyclobutane 1-position |

| 4 | Coupling | Cross-coupling or nucleophilic substitution | Linking thiazole ring to cyclobutanol scaffold |

- The use of acid catalysts in the cyclization step is critical to achieve efficient ring closure and dehydration, which forms the thiazole heterocycle.

- Temperature control during hydroxylation ensures the stability of the cyclobutane ring and prevents side reactions.

- Purification steps such as recrystallization or chromatography are employed to isolate the final compound with high purity.

Reaction Conditions and Optimization

- Catalysts: Sulfuric acid and phosphoric acid are preferred for their dehydrating properties, facilitating cyclization.

- Temperature: Typically maintained between 80°C to 120°C during cyclization to optimize yield without decomposing intermediates.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be used to enhance solubility and reaction rates.

- pH Control: Maintaining slightly acidic conditions favors the formation of the thiazole ring and prevents unwanted side reactions.

Research Findings on Yield and Selectivity

- Studies indicate that the use of acid catalysts can increase the yield of the thiazole ring formation step by up to 85%, with selectivity greater than 90% under optimized conditions.

- Alkylation reactions to introduce dimethyl groups on the cyclobutane ring show high regioselectivity, minimizing side products.

- Hydroxylation steps require careful monitoring to avoid over-oxidation or ring opening, with typical yields around 70-80%.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Effect on Synthesis |

|---|---|---|

| Catalyst | H2SO4 or H3PO4 | Enhances cyclization and dehydration |

| Temperature | 80–120°C | Balances reaction rate and compound stability |

| Solvent | DMF, DMSO | Improves solubility and reaction kinetics |

| Reaction Time | 4–12 hours | Ensures completion of cyclization and alkylation |

| pH | Slightly acidic | Prevents side reactions and degradation |

| Yield (cyclization) | Up to 85% | High efficiency of thiazole ring formation |

| Yield (alkylation) | >90% | High regioselectivity for dimethyl substitution |

| Yield (hydroxylation) | 70–80% | Controlled functionalization of cyclobutanol |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole ring or the cyclobutanol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.

Major Products:

Oxidation products: Sulfoxides, sulfones.

Reduction products: Reduced thiazole derivatives.

Substitution products: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclobutanol group may enhance the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit enzymes involved in microbial metabolism, contributing to its antimicrobial activity.

Receptors: It may bind to specific receptors, modulating signaling pathways relevant to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Key Observations :

- Cyclobutanol vs. Linear Alcohols: The target compound’s cyclobutanol introduces rigidity and steric hindrance compared to the linear butanol group in the triazole derivative . This may affect binding affinity and metabolic stability.

- Thiazole vs. Triazole/Benzoxazole: The 2-amino-thiazole in the target compound differs electronically from the triazole (electron-deficient) in and benzoxazole (oxygen-containing) in . Thiazoles often exhibit better π-stacking and hydrogen-bonding capacity, which could enhance target interactions .

Pharmacological and Toxicological Insights

- Biological Activity: The hydrazine-carbothioamide derivative demonstrates broad biological activity, suggesting that the thiazole moiety is a pharmacophoric element. The target compound’s cyclobutanol may modulate selectivity, e.g., by fitting into hydrophobic enzyme pockets.

- Toxicity: Limited data exist for the target compound, but the triazole analog is classified as hazardous (H301: toxic if swallowed). The cyclobutanol group may reduce toxicity compared to halogenated or hydrazine-containing analogs .

Biological Activity

1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol (CAS Number: 1936161-58-8) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic potential based on recent studies and findings.

The molecular formula of this compound is with a molecular weight of 198.29 g/mol. The compound is characterized by the presence of a thiazole ring and a cyclobutanol structure, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂OS |

| Molecular Weight | 198.29 g/mol |

| CAS Number | 1936161-58-8 |

Recent research indicates that compounds similar to this compound may influence neuronal growth and synaptic plasticity. These effects are often mediated through the modulation of various neurotransmitter receptors, particularly the serotonin receptor 2A (5-HT₂A) .

Psychoplastogenic Effects

The compound is part of a class of substances known as psychoplastogens, which promote structural alterations in neurons. This includes enhancing dendritic spine formation and synaptic connectivity, critical for cognitive function and emotional regulation .

Biological Activity Studies

Several studies have explored the biological activities associated with this compound:

- Neuroprotective Effects : In vitro studies have shown that compounds with similar structures can protect neurons from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against various pathogens, indicating a broader therapeutic potential beyond neurological applications .

- Analgesic and Anti-inflammatory Properties : Compounds related to thiazole derivatives have been tested for their analgesic and anti-inflammatory effects, showing promising results in reducing pain and inflammation in animal models .

Case Study 1: Neuroplasticity Enhancement

A study published in Neuroscience Letters examined the effects of thiazole derivatives on neuronal growth in rodent models. Results indicated that administration led to increased dendritic complexity and synaptic density in the prefrontal cortex, suggesting potential applications for treating depression and anxiety disorders .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of thiazole-containing compounds. The results showed that certain derivatives exhibited substantial inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.